Research suggests 5-Amino-4-(1H-benzoimidazol-2-yl)-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one (hereafter referred to as the compound) may hold promise as an inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). FGFR1 is a protein kinase implicated in tumorigenesis, making it an attractive target for cancer therapies [].
A 2016 study published in Bioorganic & Medicinal Chemistry Letters explored the potential of the compound class, 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones, as FGFR1 inhibitors []. The researchers used virtual screening techniques to identify potential inhibitors within this class. Subsequently, they synthesized and evaluated a series of derivatives for their ability to inhibit FGFR1 activity.